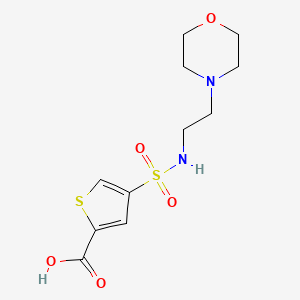
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury.
Mechanism of Action
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the production of 20-HETE, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide reduces vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure and an increase in blood flow.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in various disease models. In cancer, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide inhibits tumor growth and metastasis by blocking the formation of new blood vessels. In hypertension, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide lowers blood pressure by inhibiting the production of 20-HETE. In ischemia-reperfusion injury, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide reduces tissue damage and improves organ function by blocking the vasoconstrictor effects of 20-HETE.
Advantages and Limitations for Lab Experiments
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of 20-HETE synthase, which allows for the specific targeting of this enzyme without affecting other pathways. Another advantage is that it has been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments. Another limitation is that it has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury. Another direction is to develop more effective formulations of N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide that are more soluble and easier to administer. Additionally, more research is needed to determine the safety and efficacy of N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide in humans, which will be important for its potential clinical applications.
Synthesis Methods
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide can be synthesized using a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with 1-methylpyrazole to form N-(4-chlorophenyl)-1-methylpyrazole-4-amine. This intermediate is then reacted with sulfur trioxide to form N-(4-chlorophenyl)-1-methylpyrazole-4-sulfonamide. The final step involves the selective reduction of the chloro group to form N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide.
Scientific Research Applications
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and ischemia-reperfusion injury. In cancer, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to inhibit tumor growth and metastasis by blocking the formation of new blood vessels. In hypertension, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to lower blood pressure by inhibiting the production of 20-HETE. In ischemia-reperfusion injury, N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide has been shown to reduce tissue damage and improve organ function by blocking the vasoconstrictor effects of 20-HETE.
properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-13-7-10(6-11-13)17(15,16)12-8-2-4-9(14)5-3-8/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJYCNLXSSEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)


![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)